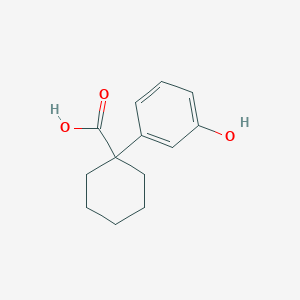
1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hydroxyphenyl group, resulting in different chemical properties and reactivity.
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but with the hydroxy group in a different position, leading to variations in reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Biological Activity
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid (commonly referred to as 3-Hydroxyphenylcyclohexanecarboxylic acid) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's antioxidant activity was assessed using various assays, including the DPPH radical scavenging assay, where it showed a significant reduction in radical concentration.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory effects . In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have revealed that this compound exhibits antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth, which highlights its potential as a natural antimicrobial agent.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the hydroxyl group on the phenyl ring enhances its ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes involved in oxidative stress and inflammation pathways.
Case Study 1: Antioxidant Efficacy
A study conducted on mouse splenocytes demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in reactive oxygen species (ROS) levels .
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that this compound may modulate inflammatory responses through the inhibition of key signaling pathways involved in inflammation .
Data Tables
| Biological Activity | Assay Type | Effect Observed |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant radical reduction |
| Anti-inflammatory | Cytokine Production | Decreased TNF-α and IL-6 |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Effective against Gram-positive and Gram-negative bacteria |
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2,(H,15,16) |
InChI Key |
ISOZIFVRFHYVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















